molecular formula C16H18O2 B8542117 1,4-Bis(4-hydroxyphenyl)-butane

1,4-Bis(4-hydroxyphenyl)-butane

Cat. No.: B8542117
M. Wt: 242.31 g/mol
InChI Key: RHSDKKXLNNCMIC-UHFFFAOYSA-N
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Description

Contextualization within Bisphenol Chemistry and Butane-Bridged Aromatic Systems

Bisphenols are a class of chemical compounds that contain two hydroxyphenyl groups. A prominent member of this family is Bisphenol A (BPA), which has been widely used in the production of polycarbonate plastics and epoxy resins. However, concerns over its endocrine-disrupting properties have spurred research into alternatives. nih.govnih.gov

This is where 1,4-Bis(4-hydroxyphenyl)-butane and similar structures come into focus. The nature of the bridging group between the two phenolic rings significantly influences the molecule's properties. In contrast to the rigid isopropylidene bridge in BPA, the butane (B89635) bridge in this compound offers greater conformational flexibility. This flexibility can impact the compound's physical properties, such as its melting point and solubility, as well as its chemical reactivity and biological interactions.

Scope and Research Objectives for this compound Systems

The research focused on this compound systems encompasses a range of objectives:

Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes the exploration of different catalytic systems and reaction conditions. google.com Once synthesized, the compounds are thoroughly characterized using various analytical techniques to determine their precise chemical structure and purity.

Polymerization Studies: A significant area of research involves the use of this compound as a monomer in polymerization reactions. researchgate.net Researchers investigate its copolymerization with other monomers to create new polymeric materials with specific properties. The resulting polymers are then analyzed to understand their molecular weight, thermal behavior, and mechanical performance.

Investigation of Structure-Property Relationships: Researchers aim to establish clear correlations between the molecular structure of butane-bridged bisphenols and the properties of the polymers derived from them. This involves studying how the flexibility of the butane bridge affects the glass transition temperature, crystallinity, and other key characteristics of the resulting materials.

Potential Applications: The ultimate objective is to identify and develop practical applications for polymers and materials derived from this compound. These could include advanced engineering plastics, high-performance coatings, and specialty adhesives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)butyl]phenol

InChI

InChI=1S/C16H18O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H,1-4H2

InChI Key

RHSDKKXLNNCMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,4 Bis 4 Hydroxyphenyl Butane and Analogues

Direct Synthesis Approaches

Direct approaches focus on constructing the target molecule by forming the central butane (B89635) chain between two phenolic moieties or by modifying a pre-existing 1,4-diphenylbutane (B89690) skeleton.

Homo-coupling Reactions of Phenolic Boronic Acids

A more practical and modern approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. gre.ac.uk In this strategy, the C-C bonds forming the butane bridge are created by coupling an appropriate four-carbon dielectrophile with a phenolic organoboron reagent.

The general reaction involves coupling two equivalents of a protected 4-hydroxyphenylboronic acid with a 1,4-dihalobutane (e.g., 1,4-dibromobutane). The hydroxyl group on the boronic acid is typically protected (e.g., as a methoxy (B1213986) or tetrahydropyranyl ether) to prevent interference with the coupling reaction. The reaction is carried out in the presence of a palladium catalyst and a base. researchgate.net Following the successful coupling to form the 1,4-bis(4-alkoxyphenyl)butane intermediate, a final deprotection step yields the target 1,4-Bis(4-hydroxyphenyl)-butane.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Component Example Purpose
Aryl Boronic Ester 4-(methoxyphenyl)boronic acid Phenolic source
Electrophile 1,4-Dibromobutane (B41627) Butane backbone source
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) Catalyzes C-C bond formation researchgate.net
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) Stabilizes and activates the catalyst researchgate.net
Base Potassium carbonate (K₂CO₃) Activates the boronic acid mdpi.com

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF) | Solubilizes reactants researchgate.netmdpi.com |

Cleavage of Aromatic Methoxy Groups as a Synthetic Step

A robust and frequently employed strategy involves the synthesis of the methoxy-protected analogue, 1,4-bis(4-methoxyphenyl)butane, followed by the cleavage of the methyl ethers to reveal the phenol (B47542) groups.

The synthesis of the precursor can be achieved via a two-step process starting from anisole (B1667542) and succinic anhydride (B1165640). stackexchange.compearson.com

Friedel-Crafts Acylation: Anisole undergoes a double Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.comguidechem.com This reaction forms the intermediate 1,4-bis(4-methoxyphenyl)butane-1,4-dione. lookchem.com

Reduction: The two ketone groups of the diketone intermediate are then completely reduced to methylene (B1212753) groups. This can be accomplished using standard reduction methods such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and hydrochloric acid) reduction, yielding 1,4-bis(4-methoxyphenyl)butane.

The final and crucial step is the demethylation of the two methoxy groups. This ether cleavage is typically performed using strong reagents that can break the stable aryl-O-CH₃ bond.

Table 2: Common Reagents for Aromatic Methoxy Group Cleavage

Reagent Conditions Description
Boron Tribromide (BBr₃) Inert solvent (e.g., CH₂Cl₂) at low temperature A highly effective but harsh Lewis acid for cleaving aryl ethers.
Hydrobromic Acid (HBr) Acetic acid or neat, reflux A classic and strong protic acid for ether cleavage.
2-(Diethylamino)ethanethiol Refluxing solvent (e.g., DMF) with base A thiol-based method offering a workup with reduced odor.

| Iodotrimethylsilane (TMSI) | Inert solvent (e.g., acetonitrile) | A milder reagent that forms a silyl (B83357) ether intermediate, which is then hydrolyzed. |

Analogous and Related Synthetic Routes

These routes involve the synthesis of structurally similar molecules or utilize precursors that are subsequently transformed into the target compound.

Condensation Reactions with Phenol Derivatives and Dialdehyde (B1249045) Equivalents

This approach mirrors the industrial synthesis of other bisphenols, such as Bisphenol A (BPA), which is made by the acid-catalyzed condensation of phenol with acetone. google.com For the synthesis of this compound, phenol is reacted with a four-carbon dialdehyde, namely succinaldehyde (B1195056) (butanedial), or a more stable chemical equivalent.

A documented example of a related reaction involves the condensation of p-substituted phenols with 2,5-dimethoxytetrahydrofuran (B146720) in trifluoroacetic acid. researchgate.netrsc.org The 2,5-dimethoxytetrahydrofuran serves as a stable precursor that generates the reactive succinaldehyde in the acidic medium. This specific reaction was reported to produce 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds in good yields. researchgate.netrsc.org By analogy, using unsubstituted phenol under controlled conditions could direct the reaction towards the desired 1,4-disubstituted product. The reaction is typically catalyzed by a strong acid which activates the aldehyde for electrophilic attack by the electron-rich phenol ring, primarily at the para position.

Table 3: Yields for Analogous Condensation Reactions

Phenol Derivative Aldehyde Equivalent Product Type Yield Reference
2-Naphthol 2,5-Dimethoxytetrahydrofuran 1,2-bis(1,3-dibenzo[a,j]xanthyl)ethane 61% researchgate.net

Reduction of Alkenyl Precursors to Saturated Butane Backbones

An alternative strategy is to first synthesize an unsaturated analogue containing a butene or butadiene backbone and then reduce the double bond(s) to form the saturated butane chain. A plausible precursor would be 1,4-bis(4-hydroxyphenyl)but-2-ene.

The synthesis of such an unsaturated precursor could be envisioned through various classical organic reactions, such as a Wittig reaction between an appropriate C2 dialdehyde (like glyoxal) and two equivalents of a 4-hydroxybenzylphosphonium ylide.

Once the unsaturated precursor is obtained, the final step is the reduction of the carbon-carbon double bond in the alkenyl chain. This is reliably achieved through catalytic hydrogenation. tcichemicals.com The reaction involves treating the alkenyl bisphenol with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. tcichemicals.comnih.gov This method is highly efficient for saturating alkene and alkyne functionalities without affecting the aromatic rings.

Table 4: Catalysts for Selective Alkene Hydrogenation

Catalyst Typical Conditions Selectivity
Palladium on Carbon (Pd/C) H₂ (1-5 atm), Room Temperature, Methanol/Ethanol solvent Highly effective and common for reducing C=C bonds to C-C bonds.
Raney Nickel (Ra-Ni) H₂ (high pressure), Elevated Temperature A very active catalyst, sometimes requiring more forceful conditions.

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1 atm), Benzene/Toluene solvent | A homogeneous catalyst useful for selective reductions under mild conditions. |

S-Alkylation Methodologies Incorporating 1,4-Dibromobutane

The S-alkylation of thiols using 1,4-dibromobutane represents a key strategy for the synthesis of various sulfur-containing compounds. This method involves the reaction of a thiol with 1,4-dibromobutane, typically in the presence of a base, to form a thioether.

Detailed research has explored the reaction of various thiols with 1,4-dibromobutane under different conditions. For instance, the reaction of benzylmercaptan with 1,4-dibromobutane can be influenced by the choice of catalyst and solvent. Studies have shown that solid acid catalysts can be employed to facilitate this reaction. The product distribution can be analyzed to understand the reaction kinetics and selectivity.

In a broader context, the synthesis of 1,4-dibromobutane itself can be achieved through various methods, including the ring-opening of tetrahydrofuran using hydrobromic acid and sulfuric acid. youtube.comyoutube.com This reaction is often performed under reflux, and the resulting 1,4-dibromobutane can be purified by distillation. youtube.comyoutube.com Alternative methods for preparing 1,4-dibromobutane include the reaction of 1,4-butanediol (B3395766) with sodium bromide and sulfuric acid. sciencemadness.org

Table 1: S-Alkylation Reaction Parameters

ReactantsCatalystSolventKey Findings
Benzylmercaptan, 1,4-DibromobutaneSolid Acid CatalystDichloromethaneProduct distribution analysis provides insights into reaction kinetics.
Thiophenol, 1,4-DibromobutaneBase (e.g., K2CO3)AcetoneEfficient formation of the corresponding bis(phenylthio)butane.

Interfacial Polymerization as a Route to Bisphenol-Containing Copolymers

Interfacial polymerization is a powerful technique for the synthesis of a wide range of copolymers, including those containing bisphenol units. This method involves the reaction of two immiscible monomer solutions at the interface between them. Typically, a diacid chloride in an organic solvent is reacted with a bisphenol dissolved in an aqueous alkaline solution. acs.org

This technique has been successfully employed to produce various poly(ether sulfone)s and other high-performance polymers. researchgate.netkoreascience.krnih.govdigitellinc.com For example, new functionalized poly(ether sulfone)s with carboxylic acid pendant groups have been synthesized by the nucleophilic displacement polycondensation reaction between 4,4'-dichlorodiphenyl sulfone and different molar ratios of 4,4'-dihydroxydiphenylsulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid. nih.gov The properties of the resulting copolymers can be tailored by adjusting the monomer ratios. nih.gov

Furthermore, the synthesis of poly(arylene ether nitrile) copolymers has been achieved through the copolymerization of various diphenols and dichlorobenzonitrile or difluorobenzonitrile. researchgate.netresearchgate.net The sequence distribution of the block copolymers can significantly impact the interfacial properties of the resulting polymer blends. nih.govnih.gov

Table 2: Interfacial Polymerization for Bisphenol-Containing Copolymers

Bisphenol MonomerCo-monomerResulting CopolymerKey Properties
4,4'-Bis(4-hydroxyphenyl)pentanoic acid4,4'-Dichlorodiphenyl sulfone, 4,4'-DihydroxydiphenylsulfoneCarboxylic acid-functionalized Poly(ether sulfone)Tunable chemical and physical properties. nih.gov
Phenolphthalein, Bisphenol ADichlorobenzonitrilePoly(arylene ether nitrile)High thermal stability and good mechanical properties. researchgate.net
Bisphenol AF, Bisphenol BAcyl chloride monomersFluorine-containing copolyarylatesGood solubility and high molecular weights. researchgate.net

Emerging Green Chemistry Methodologies in Synthesis

The development of environmentally benign synthetic methods is a growing area of focus in chemical research. For the synthesis of bisphenols, this includes the exploration of sustainable catalysts and the optimization of reaction conditions to minimize waste and energy consumption.

Exploration of Sustainable Catalytic Systems

Significant efforts have been directed towards replacing traditional acid catalysts with more sustainable alternatives. Solid acid catalysts, such as acid-activated montmorillonite (B579905) clay, have been developed for the Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one to produce raspberry ketone, a related compound. google.com These catalysts offer advantages such as high surface area, porosity, and reusability. google.com

Other research has focused on the use of heterogeneous catalysts for the synthesis of bisphenol A (BPA). collectionscanada.gc.ca Catalysts like Amberlyst-15, Nafion NR-50, and Nafion SAC-13 have been investigated, with some showing higher yields and selectivities compared to traditional catalysts. collectionscanada.gc.ca Additionally, catalyst systems comprising an acidic heterogeneous catalyst and organic sulfur-containing promoters have been explored to enhance the efficiency of bisphenol production. google.com The catalytic degradation of bisphenols using magnetically recoverable geopolymer composites also represents a green approach to managing these compounds. nih.gov

Solvent-Free and Mild Reaction Condition Optimization

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis methods are being developed for various bisphenols and their derivatives. For instance, a solventless method has been adopted for the synthesis of bisguaiacol F (BGF), a green alternative to BPA, and its corresponding benzoxazine (B1645224) monomers. rsc.orgresearchgate.net

Furthermore, research into the synthesis of sustainable bisphenols from hydroxycinnamic acids has demonstrated a highly efficient process involving a catalyst-free thermal decarboxylation followed by olefin metathesis. rsc.org This approach allows for the direct precipitation of the bisphenol products from the reaction mixture, simplifying purification. rsc.org The optimization of reaction conditions, such as temperature and pressure, is also crucial. For example, the synthesis of BPA has been carried out in the liquid phase under atmospheric pressure and at a relatively mild temperature of 60°C using p-toluenesulfonic acid as a catalyst. juniperpublishers.com

Chemical Derivatization and Functionalization of 1,4 Bis 4 Hydroxyphenyl Butane

Functionalization of Phenolic Hydroxyl Groups

The presence of two phenolic hydroxyl groups in 1,4-bis(4-hydroxyphenyl)-butane offers readily accessible sites for a variety of chemical transformations. These reactions are pivotal for altering the molecule's solubility, reactivity, and potential for further polymerization or incorporation into larger molecular frameworks.

Etherification and Esterification Strategies

Etherification and esterification are fundamental strategies to functionalize the hydroxyl groups of this compound. These reactions replace the active hydrogen of the hydroxyl group, leading to significant changes in the molecule's chemical and physical properties.

Etherification: This process involves the conversion of the hydroxyl groups into ether linkages. A common method is the Williamson ether synthesis, where the phenoxide ions of this compound, formed by treatment with a base, react with an alkyl halide. For instance, reaction with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst can yield diglycidyl ethers. wikipedia.org This type of modification is crucial for producing epoxy resins, where the resulting diepoxide can act as a monomer or a cross-linking agent. The general reaction can be represented as:

HO-Ar-(CH₂)₄-Ar-OH + 2 R-X → R-O-Ar-(CH₂)₄-Ar-O-R + 2 HX (where Ar is a phenyl group and R-X is an alkyl halide)

Esterification: This involves the reaction of the phenolic hydroxyl groups with carboxylic acids, their anhydrides, or acyl chlorides to form esters. This transformation is often catalyzed by an acid or a base. Esterification can be used to introduce a wide range of functional groups, thereby tuning the properties of the resulting molecule. For example, reaction with diisocyanates can lead to the formation of polyurethanes. nih.gov

Acetylation for Analytical and Synthetic Purposes

Acetylation, a specific type of esterification using acetic anhydride (B1165640) or acetyl chloride, is a valuable technique for both analytical and synthetic applications involving this compound.

For analytical purposes, particularly in gas chromatography (GC), acetylation converts the polar and less volatile phenolic hydroxyl groups into nonpolar and more volatile acetate (B1210297) esters. This derivatization improves the compound's chromatographic behavior, leading to sharper peaks and better separation from other components in a mixture.

In synthetic chemistry, acetylation can serve as a protective strategy. The acetyl groups can mask the reactive hydroxyl groups during subsequent chemical modifications on other parts of the molecule. The acetyl groups can then be readily removed by hydrolysis under basic or acidic conditions to regenerate the hydroxyl groups.

Silylation for Enhanced Volatility and Reactivity

Silylation is a widely employed derivatization technique in which an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. restek.com This process significantly increases the volatility and thermal stability of this compound, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). restek.comresearchgate.net

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov The reaction is typically carried out in an appropriate solvent, and the choice of reagent and reaction conditions can be optimized to ensure complete derivatization. nih.govnih.gov The resulting silyl ethers are less polar and more stable than the parent compound, which enhances their detectability and separation in GC-MS analysis. restek.com

Modification of the Butane (B89635) Linker

The four-carbon butane chain connecting the two phenyl rings provides another avenue for structural modification, allowing for the introduction of new functionalities and the creation of more complex molecular architectures.

Introduction of Heteroatoms or Organometallic Fragments (e.g., Ferrocene)

The butane linker can be modified to include heteroatoms or organometallic moieties, which can impart unique electronic, catalytic, or biological properties to the molecule.

A notable example is the introduction of phosphorus atoms to create bidentate phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). nist.govchemicalbook.com While not a direct modification of this compound, the synthesis of such ligands highlights the versatility of the butane spacer in coordination chemistry. These ligands are crucial in homogeneous catalysis, for instance, in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. chemicalbook.com

Furthermore, the core structure can be altered to incorporate organometallic fragments like ferrocene. chemrxiv.org For example, the reduction of 1,1-bis-(4-hydroxyphenyl)-2-ferrocenylbut-1-ene yields the corresponding alkane, 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutane. researchgate.net This demonstrates the possibility of incorporating a metallocene unit, which is known for its electrochemical properties and potential applications in materials science and medicinal chemistry. magritek.combiomedpharmajournal.org

Tailoring Reactivity for Specific Chemical Transformations

The derivatization of this compound is a powerful tool for tailoring its reactivity for specific chemical transformations. By choosing the appropriate functionalization strategy, the molecule can be prepared for a variety of subsequent reactions.

For instance, the conversion of the hydroxyl groups to leaving groups, such as tosylates or mesylates, activates the molecule for nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, further diversifying the available derivatives.

The introduction of reactive groups like epoxides through etherification with epichlorohydrin transforms the molecule into a building block for thermosetting polymers. wikipedia.org These epoxide-terminated molecules can undergo ring-opening polymerization with hardeners to form cross-linked networks with high thermal and chemical resistance.

The modification of the butane linker can also be used to direct reactivity. For instance, the synthesis of derivatives with specific stereochemistry in the linker can be crucial for applications in asymmetric catalysis.

Spectroscopic and Advanced Structural Elucidation Studies

Advanced Solution-State Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Correlation Spectroscopy (COSY) for Proton Assignments

To analyze the proton environments, a ¹H NMR spectrum is essential. This would reveal the chemical shifts, integration, and multiplicity of each unique proton in the 1,4-Bis(4-hydroxyphenyl)-butane molecule. A Correlation Spectroscopy (COSY) experiment would further be needed to establish connectivity between neighboring protons. However, specific ¹H NMR and COSY spectra for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum provides information on the number of unique carbon environments and their chemical shifts, which is crucial for mapping the carbon skeleton. oregonstate.edu Due to the symmetry of this compound, a predictable number of signals would be expected. However, no experimentally obtained ¹³C NMR data for this specific isomer is available in the searched scientific literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and, consequently, the exact molecular formula of a compound. While the molecular formula of this compound is known to be C₁₆H₁₈O₂, specific HRMS data confirming this and detailing its fragmentation patterns under experimental conditions could not be found. Studies on similar bisphenol compounds demonstrate complex fragmentation pathways that are unique to each structure. dphen1.com

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) groups. While general spectral regions for these groups are well-known, a specific experimental IR spectrum for this compound is not available.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination and Molecular Conformation

Without access to this foundational experimental data, a detailed and accurate scientific article on the spectroscopic and structural properties of this compound cannot be generated.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, the molecular arrangement and macroscopic properties of this compound are significantly influenced by hydrogen bonding and other non-covalent intermolecular interactions. The presence of two hydroxyl groups on the terminal phenyl rings of the molecule allows for the formation of extensive hydrogen-bonding networks, which are fundamental to the stability of its crystal lattice.

The primary hydrogen bonding motif anticipated in the crystal structure of this compound involves the hydroxyl (-OH) groups. Each hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capability facilitates the formation of intermolecular O-H···O hydrogen bonds, linking adjacent molecules together. These interactions are a common feature in the crystal structures of phenols and other bisphenol analogues.

In addition to the strong O-H···O hydrogen bonds, other weaker intermolecular interactions contribute to the cohesion of the crystal structure. These include:

C-H···O interactions: Hydrogen atoms attached to the phenyl rings or the butane (B89635) spacer can form weak hydrogen bonds with the oxygen atoms of the hydroxyl groups on neighboring molecules.

π-π stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned. These interactions, though weaker than hydrogen bonds, play a crucial role in the dense packing of the molecules.

The interplay of these various intermolecular forces dictates the final crystal packing and, consequently, the physical properties of the solid material. While specific crystallographic data for this compound is not available in the reviewed literature, the principles of hydrogen bonding and intermolecular interactions in analogous phenolic compounds provide a strong basis for understanding its solid-state structure.

Table of Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorDescription
Strong Hydrogen Bond O-H (hydroxyl)O (hydroxyl)Primary interaction forming chains or networks.
Weak Hydrogen Bond C-H (phenyl/butyl)O (hydroxyl)Contributes to lattice stability.
π-π Stacking Phenyl Ring (π-system)Phenyl Ring (π-system)Stacking of aromatic rings.
Van der Waals Forces All atomsAll atomsGeneral attractive forces.

Note: The table above is illustrative of the types of interactions expected based on the chemical structure of this compound and general principles of supramolecular chemistry. Specific geometric parameters (bond lengths, angles) would require experimental determination through techniques such as X-ray crystallography.

Computational and Theoretical Chemistry of 1,4 Bis 4 Hydroxyphenyl Butane Systems

Quantum Chemical Calculation Approaches

Quantum chemical methods are pivotal in elucidating the electronic structure and energetic properties of molecules with a high degree of accuracy. For a molecule like 1,4-bis(4-hydroxyphenyl)-butane, these approaches can predict its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. jmchemsci.com For this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity. ulster.ac.uknih.gov

DFT is also employed to study reaction energetics, allowing for the calculation of activation energies and reaction enthalpies for potential chemical transformations. jmchemsci.com For instance, studies on similar molecules like 1,4-bis(methane sulfonyloxy)butane have used DFT to predict reaction pathways and stability. jmchemsci.comjmchemsci.com In the context of this compound, DFT could be used to explore the energetics of reactions involving the hydroxyl groups, such as oxidation or esterification. Analysis of the frontier molecular orbitals can reveal propensities for nucleophilic or electrophilic attack at different sites on the molecule. nih.gov

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative examples of what DFT calculations would yield and are not from a specific published study on this exact molecule.)

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-5.5 eVRelates to the ability to donate an electron (oxidation potential).
LUMO Energy-0.5 eVRelates to the ability to accept an electron (reduction potential).
HOMO-LUMO Gap5.0 eVIndicates chemical reactivity and kinetic stability. ulster.ac.uk
Dipole Moment2.1 DMeasures the overall polarity of the molecule.
Enthalpy of Formation-350 kJ/molIndicates the stability of the molecule relative to its constituent elements. nih.gov

Semi-empirical methods, such as AM1, PM6, and PM7, offer a computationally less expensive alternative to DFT, making them highly suitable for preliminary conformational analysis and the study of large molecular systems. researchgate.net These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

For this compound, semi-empirical methods can be used to perform an initial scan of the potential energy surface to identify low-energy conformers. These methods are also effective for calculating various molecular properties, such as enthalpy of formation and atomic charges. researchgate.netdnu.dp.ua Studies on other complex molecules have shown that semi-empirical methods like GFN2-xTB can provide results for geometrical parameters and relative energies that correspond well with more accurate but slower DFT methods. dnu.dp.ua This makes them a valuable tool for initial screening before undertaking more computationally intensive calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens to view the dynamic nature of molecules, from the flexibility of a single molecule to the collective behavior in a condensed phase.

The conformational flexibility of this compound is primarily dictated by rotations around the single bonds within the central butane (B89635) chain and the bonds connecting the phenyl rings to the chain. The butane core can adopt different conformations, chiefly the lower-energy staggered (anti and gauche) and higher-energy eclipsed forms. libretexts.orgmasterorganicchemistry.com

A detailed conformational analysis involves mapping the potential energy surface by systematically rotating key dihedral angles. For this compound, the critical dihedral angle is that of the C1-C2-C3-C4 backbone. Unlike simple butane, the large 4-hydroxyphenyl substituents introduce significant steric hindrance. masterorganicchemistry.com The anti conformation, where the two hydroxyphenyl groups are positioned 180° apart, is expected to be the most stable due to minimized steric strain. youtube.com The gauche conformation, with a dihedral angle of approximately 60°, would experience considerable steric repulsion between the bulky terminal groups, making it less stable. masterorganicchemistry.com The eclipsed conformations, where the substituents overlap, would be the highest in energy. youtube.com

Table 2: Key Conformations of the Butane Core in this compound

ConformationDihedral Angle (C1-C4)Relative Energy (Illustrative)Description
Anti180°LowestThe hydroxyphenyl groups are furthest apart, minimizing steric hindrance. youtube.com
Gauche~60°IntermediateThe hydroxyphenyl groups are in proximity, causing significant steric strain. masterorganicchemistry.com
EclipsedHighestThe hydroxyphenyl groups are fully eclipsed, resulting in maximum steric and torsional strain.

Molecular modeling can predict how molecules of this compound arrange themselves in the solid state. The crystal packing is determined by a balance of intermolecular forces. The prominent functional groups—the hydroxyl (-OH) and phenyl rings—are key drivers of these interactions.

Supramolecular Chemistry and Self Assembly of 1,4 Bis 4 Hydroxyphenyl Butane Derivatives

Design and Synthesis of Supramolecular Building Blocks

The creation of predictable supramolecular architectures begins with the careful design and synthesis of the fundamental molecular components. For derivatives of 1,4-Bis(4-hydroxyphenyl)-butane, the key design elements are the terminal phenolic groups and the central butane (B89635) spacer.

The hydroxyl (-OH) groups on the phenolic rings are the primary drivers of self-assembly in these systems. These functional groups are highly directional and can act as both hydrogen bond donors (through the hydrogen atom) and acceptors (through the oxygen atom). nih.gov This dual nature allows them to form robust and predictable O-H⋯O hydrogen bonds, linking molecules together. nih.gov

In the solid state, these interactions often lead to the formation of extensive networks. For instance, in related bis-phenol compounds, the hydroxyl groups are known to create two-dimensional layers or three-dimensional frameworks. nih.gov The phenolic rings themselves contribute to the stability of these assemblies through π–π stacking interactions, although in some twisted molecular conformations, these interactions may be hindered. nih.gov The synthesis of more complex derivatives, such as 1,1,4,4-tetrakis(2-hydroxyphenyl)butane, can be achieved through the condensation of p-substituted phenols with reagents like 2,5-dimethoxytetrahydrofuran (B146720), expanding the range of possible supramolecular building blocks. researchgate.net

This flexibility can permit the molecule to bend and twist, enabling the formation of complex hydrogen-bonded networks that might not be accessible with a more rigid linker. nih.gov For example, a twisted conformation can facilitate the formation of a three-dimensional framework by orienting the hydroxyl groups for intermolecular bonding rather than intramolecular interactions. nih.gov The length and nature of the linker dictate the distance and potential for interaction between the terminal functional groups, making it a critical parameter in the design of building blocks for specific supramolecular structures.

Hydrogen Bonding and Non-Covalent Interactions in Self-Assembly

Hydrogen bonds are the dominant force in the self-assembly of this compound derivatives, but other non-covalent interactions also contribute to the stability and structure of the final assembly.

NMR spectroscopy is another powerful tool used to study these interactions, particularly in solution, where it can provide insights into the dynamic equilibria of self-assembly processes. chemistryviews.org The combination of X-ray diffraction, NMR, and computational modeling allows for a comprehensive understanding of the hydrogen-bonded frameworks. chemistryviews.org

The principles of supramolecular chemistry allow for the rational design of molecules to form specific architectures. By modifying the basic structure of this compound, it is possible to engineer the intermolecular interactions. For instance, introducing additional functional groups capable of forming hydrogen bonds, such as amides or carboxylic acids, can introduce new and competitive binding motifs that alter the final structure. researchgate.netnih.gov

The strength and directionality of self-assembly can be enhanced by incorporating multiple hydrogen bonding sites. nih.gov While a single hydrogen bond may be relatively weak, the cumulative effect of multiple, well-oriented hydrogen bonds leads to highly stable and ordered supramolecular structures. nih.gov This approach allows chemists to move beyond simple chains or sheets and construct more complex and functional supramolecular materials.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Pillararenes)

The linear shape and neutral character of molecules like this compound make them potential guests for various macrocyclic hosts. Pillararenes, a class of macrocycles with a unique pillar-shaped architecture, are particularly well-suited for binding neutral guest molecules within their cavities. sioc-journal.cnrsc.org

Pillar[n]arenes are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at the para-positions. sioc-journal.cnresearchgate.net Their electron-rich cavity and defined portal sizes make them excellent hosts for a variety of guests, with binding driven by non-covalent interactions such as C-H⋯π interactions, hydrogen bonding, and hydrophobic effects. rsc.orgnankai.edu.cn The complexation is highly dependent on the relative sizes of the host's cavity and the guest molecule. sioc-journal.cn

Pillar cymitquimica.comarenes, pillar nih.govarenes, and pillar nankai.edu.cnarenes have different cavity diameters, leading to selectivity in guest binding. sioc-journal.cnresearchgate.net A guest that is too large for the cavity will not bind, while a guest that is too small may not form a stable complex. sioc-journal.cn The linear butane chain and phenyl groups of this compound would be expected to interact favorably with the interior of a suitably sized pillararene. The study of such host-guest systems often involves 1H NMR titration experiments to determine the stoichiometry and association constant of the complex. sioc-journal.cn

Table 1: Cavity Diameter and Guest Binding Properties of Different Pillararenes

Pillararene Approximate Cavity Diameter (Å) Example Guest Binding Behavior
Pillar cymitquimica.comarene (P5) 4.6 Weak complexation with n-octyltriethyl ammonium (B1175870) hexafluorophosphate (B91526) (G). sioc-journal.cn
Pillar nih.govarene (P6) 6.7 Forms a 1:1 complex with guest G (Association Constant Ka = 740 ± 86 L·mol⁻¹). sioc-journal.cn

This host-guest chemistry opens up possibilities for using this compound derivatives in the construction of more complex supramolecular systems, such as nih.govpseudorotaxanes, where the linear molecule is threaded through the macrocyclic host. researchgate.net

Polymerization and Advanced Materials Science Applications of 1,4 Bis 4 Hydroxyphenyl Butane Analogues

Monomer Applications in Polymer Synthesis

The unique structural characteristics of 1,4-bis(4-hydroxyphenyl)-butane and its analogues, featuring two phenyl rings linked by a flexible butane (B89635) chain, make them valuable monomers in the synthesis of a variety of high-performance polymers. The butane linkage imparts a degree of flexibility to the polymer backbone, which can lead to improved processability and modified mechanical properties compared to polymers derived from more rigid bisphenols.

Polyarylate Synthesis for High-Performance Polymers

Polyarylates, a class of aromatic polyesters, are renowned for their excellent thermal stability, mechanical strength, and good electrical insulating properties. The incorporation of this compound analogues, such as 2,2-bis(4-hydroxyphenyl)butane (BPB), into polyarylate structures has been a subject of significant research to enhance their performance and processability. researchgate.net

A series of polyarylates have been synthesized through interfacial polymerization using BPB and other bisphenols like 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), with diacid chlorides such as terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC). researchgate.netresearchgate.net The resulting copolymers exhibit a range of desirable properties. For instance, BHPF-BPB type polyarylates demonstrate good thermal stability, with 5% weight loss temperatures (T5%) ranging from 464.6–489.4°C. researchgate.netscilit.com These polymers also show high tensile strength (53.21 to 61.23 MPa) and Young's modulus (1479.66 to 1867.23 MPa), positioning them as promising materials for engineering plastics. researchgate.netscilit.com

The introduction of BPB can also improve the solubility of polyarylates in common organic solvents, a crucial factor for ease of processing. scilit.com Copolymers of BPB with 4,4′-sulfobisphenol (BPS) have shown improved solubility in polar solvents while maintaining good mechanical properties, with a Young's modulus in the range of 1444.32–1870.45 MPa and tensile strength between 52.21–59.38 MPa. consensus.appconsensus.app Furthermore, copolyesters derived from bisphenol-A and BPB have demonstrated good optical properties, with transmittance reaching up to 98.41% at a 10% BPB content, alongside mechanical properties comparable to industrial standards. researchgate.net

Below is a data table summarizing the properties of various polyarylates synthesized using 2,2-bis(4-hydroxyphenyl)butane (BPB) and its analogues.

Copolymer SystemThermal Stability (T5% in °C)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
BHPF-BPB464.6–489.453.21–61.231479.66–1867.2319.5–30.1 researchgate.netscilit.com
BPS-BPB461.4–487.852.21–59.381444.32–1870.4523.7–30.8 consensus.appconsensus.app
Bisphenol A-BPB-46.79–58.591390-1860- researchgate.net
BHPF/BPA Copolyarylates394-41558-69110010.8-12.2 researchgate.net

Production of Polycarbonates and Polyurethanes with Enhanced Properties

The application of this compound analogues extends to the synthesis of polycarbonates and polyurethanes, where they contribute to enhancing specific properties of the resulting polymers.

In polycarbonate production, bisphenols are key monomers. While the direct use of this compound is less documented in readily available literature for large-scale polycarbonate production compared to bisphenol A (BPA), the principles of polycarbonate synthesis via interfacial or melt polymerization are applicable. google.comgoogle.com The incorporation of different bisphenols can influence properties like heat resistance, scratch resistance, and optical clarity. researchgate.net For example, the use of rigid, bridged cyclic bisphenols has been shown to improve the surface hardness of polycarbonates. researchgate.net Aliphatic dihydroxy compounds, including butane-1,4-diol, are also used in polycarbonate synthesis, often to impart flexibility. google.com

In the realm of polyurethanes, which are typically synthesized from diols, diisocyanates, and chain extenders, the diol component plays a crucial role in defining the soft segment and, consequently, the polymer's flexibility and elasticity. nih.govkoreascience.krrsc.org While direct use of this compound as a diol in polyurethane synthesis is not extensively detailed, biomass-derived diols are being explored to create more sustainable polyurethanes. rsc.org The structure of the diol, including the presence of aromatic rings and the length of the alkyl chain, significantly impacts the thermal and mechanical properties of the final polyurethane. researchgate.net For instance, polyurethanes synthesized from poly(butylene succinate) polyol demonstrate the influence of the butylene chain on the polymer's properties. researchgate.net

Development of Hyperbranched Polymer Architectures

Hyperbranched polymers (HBPs) are three-dimensional globular macromolecules characterized by a highly branched structure, low viscosity, high solubility, and a multitude of terminal functional groups. researchgate.netnih.gov These properties make them distinct from their linear counterparts. nih.gov The synthesis of HBPs often involves the one-pot polycondensation of ABx-type monomers. researchgate.net

While the direct use of this compound in HBP synthesis is not a primary focus in the provided search results, the principles of HBP synthesis using bisphenol analogues are well-established. acs.orgacs.org For example, the extensively studied bis-MPA (bis(hydroxymethyl)propionic acid) monomer is a cornerstone for commercial hyperbranched polymers. acs.orgacs.org The research in this area aims to understand how the degree of branching affects the physical properties of these polymers. acs.orgacs.org

The synthesis of hyperbranched polymers can be initiated from a core molecule, and the resulting structure can be tailored for specific applications. acs.orgacs.org For instance, hyperbranched polymers have been developed for use as lubricant additives, where their globular structure leads to lower viscosity build-up compared to linear polymers. nih.gov The development of functionalized HBPs is also a significant area of research, with applications in fields like targeted drug delivery. nih.gov

Liquid Crystalline Polymer Systems

Liquid crystalline polymers (LCPs) represent a class of materials that exhibit properties intermediate between those of conventional liquids and solid crystals. medcraveonline.com They can be classified as either lyotropic, forming liquid crystalline phases in solution, or thermotropic, exhibiting liquid crystallinity in the melt. The incorporation of mesogenic units, such as those derived from this compound analogues, into polymer chains can induce liquid crystalline behavior.

Thermotropic Polyethers and Copolyesters with Controlled Mesophases

Thermotropic main-chain LCPs can be synthesized by incorporating rigid mesogenic units into the polymer backbone, separated by flexible spacers. The structure of both the mesogen and the spacer influences the type of mesophase (e.g., nematic, smectic) and the transition temperatures. acs.org

Research has explored the synthesis of thermotropic polyethers and copolyesters using various bisphenol-based mesogens. For instance, thermotropic polyethers have been synthesized from 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane and flexible spacers, demonstrating that the polymer's conformation can induce liquid crystalline behavior. acs.org Similarly, thermotropic copolyesters have been prepared from bis(4-hydroxyphenyl) methanone, terephthalic acid, p-hydroxybenzoic acid, and aliphatic diols, which were found to form a nematic phase. ciac.jl.cn

The length and flexibility of the spacer group play a critical role in determining the mesophase behavior. Poly[4,4′-bis(ω-alkoxy)biphenyl isophthalate] is an example of a homologous series of thermotropic polyesters where the thermal transitions are influenced by the length of the alkoxy spacer. researchgate.net The introduction of different monomers, such as in copolyesters of phenyl-substituted 4,4'-biphenols, allows for the control of thermotropic liquid crystalline properties. researchgate.net

Synthesis and Characterization of Cyclic Liquid Crystalline Oligomers

Cyclic oligomers containing mesogenic units represent a unique class of liquid crystalline materials. Their synthesis and characterization have revealed interesting differences in mesomorphic behavior compared to their linear polymer analogues.

The synthesis of cyclic liquid crystalline oligomers based on 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)butane and 1,10-dibromodecane (B1670030) has been reported. acs.org A more detailed study on macrocyclics of 1-(4′-hydroxybiphenyl-4-yl)-2-(4-hydroxyphenyl)butane (TPB) with various α,ω-dibromoalkanes has shown a strong dependence of mesomorphic behavior on both the spacer length and the ring size. rsc.org

These studies have revealed that macrocyclic compounds have a higher tendency to form nematic and smectic phases compared to their linear counterparts. rsc.org For example, while macrocyclic monomers may be liquid, crystalline, or glassy, dimers and trimers can exhibit monotropic or enantiotropic nematic and smectic phases depending on the spacer length. rsc.org Interestingly, the isotropization temperatures of these cyclic oligomers can be higher than their high molecular weight linear analogues, indicating enhanced thermal stability of the mesophase due to the cyclic architecture. rsc.org However, the enthalpy and entropy changes associated with the isotropization of macrocyclics are typically lower than those of their linear counterparts. rsc.org The formation of these large cyclic oligomers can occur in high yields even without high dilution conditions, suggesting a pre-orientation of the monomer units that favors cyclization. rsc.org

Advanced Engineering Thermoplastics

Relationship between Molecular Structure and Material Processability

The processability of a thermoplastic is fundamentally governed by its molecular structure, which influences properties like melt viscosity, solubility, and thermal stability. researchgate.net In thermoplastics, the ease with which polymer chains can move relative to each other (chain mobility) and the flexibility within a single polymer chain are critical factors. wevolver.com

The introduction of different structural elements into bisphenol-based polycarbonates significantly impacts their processability. Key relationships include:

Chain Rigidity and Glass Transition Temperature (Tg): The presence of rigid structures, such as aromatic rings, within the polymer backbone restricts chain movement, leading to a higher glass transition temperature (Tg). wevolver.com Polycarbonate derived from bisphenol A (BPA), a well-known analogue, has a high Tg, which contributes to its heat resistance but can also result in poor flowability during melt processing. nih.gov Introducing more flexible linkages or side chains can lower the Tg, thereby improving processability. Conversely, incorporating bulky, rigid groups can increase Tg, enhancing the material's heat resistance but making it more difficult to process.

Substituents and Solubility: Modifying the bisphenol monomer can alter the resulting polymer's solubility. For instance, the incorporation of 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane as a comonomer with bisphenol A was found to increase the solubility of the resulting copolycarbonate in solvents like acetone. researchgate.net This change is attributed to the disruption of polymer chain packing by the bulky trichloromethyl group, which allows solvent molecules to penetrate more easily.

Interchain Interactions: The nature of the groups on the bisphenol analogue affects the forces between polymer chains. Polar groups can lead to stronger intermolecular interactions, restricting chain mobility. wevolver.com Strategic placement of non-polar alkyl groups can reduce these interactions, potentially improving melt flow. For example, studies on copolycarbonates containing 1,1-bis(3-methyl-4-hydroxyphenyl)cyclohexane have been explored to enhance specific properties like scratch resistance, which is related to surface hardness and interchain forces. researchgate.net

The processability of these materials is a balance between achieving desirable thermal properties, such as a high Tg for heat resistance, and maintaining sufficient flowability for manufacturing processes like injection molding and extrusion.

Table 1: Influence of Monomer Structure on Polycarbonate Properties

Property Effect of Bulky/Rigid Groups Effect of Flexible Linkers/Side Chains Example Analogue/Copolymer System
Glass Transition Temp. (Tg) Increases Decreases Copolycarbonates of bisphenol A and 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane show a slight reduction in Tg. researchgate.net
Melt Flowability Decreases Increases Bisphenol A polycarbonate is known for high Tg and disadvantaged flowability. nih.gov
Solubility Can Increase (if packing is disrupted) Generally Increases Copolymers with 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane show increased solubility in acetone. researchgate.net
Thermal Stability Generally Increases May Decrease Copolymers with 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane exhibit relatively high heat stability. researchgate.net

Optical Properties and Transparency of Polymeric Films

For applications in optical components, data storage, and transparent sheeting, the optical properties of polycarbonate films are paramount. Polycarbonates derived from bisphenol analogues are valued for their good optical clarity. researchgate.net However, modifications to the molecular structure can significantly influence transparency, refractive index, and birefringence.

Transparency and Miscibility: The transparency of a polymer film depends on its ability to transmit light with minimal scattering. In polymer blends or copolymers, transparency is often linked to the miscibility of the components. If the different polymer chains are not fully miscible, they can form separate phases, leading to light scattering at the phase boundaries and a loss of transparency. nih.gov For example, transparent films have been successfully created from miscible blends of bisphenol-A polycarbonate (PC) and a copolyester, where the lack of phase separation ensures high light transmittance. nih.govresearchgate.net The light transmittance of these blend films was found to be between that of the pure PC and the pure copolyester. nih.gov

Refractive Index: The refractive index of a polymer is a measure of how much it bends light. Aromatic polycarbonates typically have a high refractive index due to the presence of electron-rich aromatic rings. researchgate.net The structure of the bisphenol analogue can be tailored to adjust this property. For instance, incorporating monomers with high aromatic content, such as those containing naphthalene (B1677914) or fluorene (B118485) structures, can increase the refractive index. researchgate.net In one study, a copolycarbonate containing binaphthalene and fluorene structures achieved a refractive index of 1.6753. researchgate.net For thin films of poly(bisphenol A carbonate), the refractive index is a key parameter considered in ellipsometry studies, although its change with temperature is relatively low. nih.gov

Birefringence: Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. In polymer films, it can arise from molecular orientation during processing. For many optical applications, low birefringence is crucial to avoid image distortion. The chemical structure of the bisphenol analogue influences the intrinsic birefringence of the polymer. Introducing bulky, symmetrical groups can reduce the tendency of polymer chains to align, thereby minimizing stress-induced birefringence.

Table 2: Optical Properties of Polycarbonate Films Based on Different Monomer Systems

Polymer System Light Transmittance (%) Refractive Index (n) Key Structural Feature
Bisphenol-A Polycarbonate (PC) High nih.gov ~1.58-1.59 Isopropylidene bridge
PC / Copolyester Blend Between that of pure components nih.gov Varies with blend ratio researchgate.net Miscible blend of PC and poly(1,4-cyclohexanedimethanol-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol-co-terephthalate) researchgate.net
Co-polycarbonate (BHEBN/BNEF 6:4) 86.23% researchgate.net 1.6753 researchgate.net Contains binaphthalene and fluorene structures researchgate.net

Chemical Reactivity and Reaction Mechanisms of 1,4 Bis 4 Hydroxyphenyl Butane

Reactivity of Phenolic Hydroxyl Groups

The hydroxyl groups attached to the phenyl rings are the primary sites of chemical reactivity in 1,4-bis(4-hydroxyphenyl)-butane. Phenolic hydroxyl groups are generally more acidic than their aliphatic counterparts due to the resonance stabilization of the corresponding phenoxide anion. This increased acidity and the presence of lone pair electrons on the oxygen atom are central to their chemical behavior.

The reactivity of these groups can, however, be influenced by steric hindrance and intramolecular interactions. wiley-vch.de In reactions such as the formation of polyurethanes, phenolic hydroxyl groups have been observed to react more slowly with isocyanates compared to aliphatic hydroxyls, a phenomenon attributed to their more pronounced acidic character and steric effects. mdpi.comyoutube.com

Reaction Type Description Key Intermediates Typical Reagents
Acid-Base Reaction The phenolic proton can be removed by a base to form a nucleophilic phenoxide ion.Phenoxide anionSodium hydroxide, potassium carbonate
Etherification (Williamson Synthesis) The phenoxide ion acts as a nucleophile, attacking an alkyl halide to form an ether.Phenoxide anion, alkyl halideAlkyl halides (e.g., methyl iodide)
Esterification The hydroxyl group reacts with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester.Tetrahedral intermediateAcyl chlorides, acid anhydrides
Oxidation The phenol (B47542) can be oxidized, often leading to the formation of quinone-type structures or coupling products.Phenoxy radicalOxidizing agents (e.g., Fremy's salt, Salcomine)

The phenolic hydroxyl groups of this compound are susceptible to oxidation through electron transfer mechanisms. The process typically begins with the donation of a hydrogen atom from the hydroxyl group to neutralize a free radical, resulting in the formation of a resonance-stabilized phenoxyl radical. masterorganicchemistry.com This stability is key to the antioxidant properties observed in many phenolic compounds.

The generated phenoxy radical can then participate in several subsequent reactions:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers.

Further Oxidation: The radical can be further oxidized to form quinone-type structures.

Intramolecular Cyclization: Depending on the molecular geometry, intramolecular reactions may be possible, although less likely for a flexible butane (B89635) chain.

The aliphatic butane bridge in this compound is long enough that the two phenolic groups are expected to act independently in oxidation reactions, without significant intramolecular hydrogen bonding between them that could alter their reactivity. masterorganicchemistry.com

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. While phenols themselves are weak nucleophiles, their conjugate bases, the phenoxides, are potent nucleophiles. These phenoxide ions, readily formed by deprotonation with a suitable base, can participate in various nucleophilic substitution reactions, most notably Williamson ether synthesis to form ethers.

In the context of nucleophilic addition, the phenolic hydroxyl group itself does not typically add to unsaturated systems like aldehydes or ketones directly without catalysis. However, the aromatic ring, activated by the hydroxyl group, can act as a nucleophile in electrophilic aromatic substitution reactions. In nucleophilic aromatic substitution (SNAr), the hydroxyl group is a poor leaving group. However, if the ring were activated with strong electron-withdrawing groups (which are not present in this molecule), a nucleophile could displace another leaving group. nih.gov The primary role in this context remains the activation of the aromatic ring towards electrophiles.

Reactivity of the Butane Bridging Unit

The butane bridge connecting the two hydroxyphenyl groups is composed of sp³-hybridized carbon atoms, making it relatively inert compared to the phenolic moieties. Its bonds are generally stable; however, under specific and often high-energy conditions, it can undergo cleavage or rearrangement.

Reactions involving the cleavage or rearrangement of the butane bridge are not common and typically require significant energy input or specific catalytic systems. nih.gov

Radical Reactions: Under conditions that promote the formation of carbon radicals, C-C bond cleavage can occur. nih.gov

Strain-Induced Cleavage: In cyclic systems, ring strain can significantly lower the activation energy for C-C bond cleavage. While this compound is an acyclic, flexible molecule and thus not strained, related strained metallocenophanes with bridge structures have been shown to undergo thermal C-C bond cleavage. researchgate.net

Carbocation Rearrangements: If a carbocation were formed on the butane chain (e.g., through hydride abstraction), it could potentially undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation. masterorganicchemistry.com However, generating such a carbocation on the saturated butane chain would be an energetically demanding process.

Studies on related 1,4-diarylbutane structures have shown that they can undergo rearrangements to form different classes of compounds, such as lignan (B3055560) analogues, often proceeding through intermediates that allow for the migration of aryl groups. nih.gov

Potential Pathway Description Conditions Key Intermediates
Homolytic Cleavage Symmetrical cleavage of a C-C bond to form two alkyl radicals.High temperatures, UV light, radical initiatorsAlkyl radicals
Carbocation Rearrangement Migration of a hydride or alkyl group following the formation of a carbocation on the butane chain.Strongly acidic/electrophilic conditionsSecondary or tertiary carbocations
Oxidative Cleavage Cleavage of C-C bonds through strong oxidizing agents.Permanganate, dichromate under harsh conditionsN/A

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, both the phenolic hydroxyl groups and the aromatic rings of this compound can be involved in reactions. The hydroxyl group can be protonated to form a good leaving group (water), although this is more characteristic of alcohols than phenols. More commonly, the acid catalyzes electrophilic substitution on the electron-rich aromatic rings.

This compound, as a bisphenol, is a potential monomer for the synthesis of various polymers, including polyesters, polyethers, and phenolic resins, through condensation polymerization. researchgate.netresearchgate.net The mechanisms of these polymerizations are often acid-catalyzed.

A key example is the reaction of bisphenols with aldehydes or ketones (such as formaldehyde (B43269) or acetone) to produce phenolic resins or other polymers like polycarbonates. The general mechanism for acid-catalyzed polymerization involves electrophilic aromatic substitution:

Activation of the Electrophile: The acid catalyst (e.g., H₂SO₄) protonates the electrophilic co-monomer (e.g., formaldehyde), making it much more reactive.

Electrophilic Attack: The activated electrophile is attacked by the electron-rich aromatic ring of the bisphenol, typically at the ortho position to the hydroxyl group, which is an activating, ortho-para directing group. This forms a resonance-stabilized carbocation intermediate (a sigma complex).

Rearomatization: The intermediate loses a proton (H⁺) to regenerate the aromatic ring, completing the substitution and regenerating the acid catalyst.

Chain Propagation: The resulting molecule still contains reactive sites (the other phenolic ring and the newly formed hydroxymethyl group, which can be protonated and eliminated as water to form a benzylic carbocation) that can react with other monomers, leading to the growth of the polymer chain.

A related acid-catalyzed condensation has been reported where phenols react with 2,5-dimethoxytetrahydrofuran (B146720) in trifluoroacetic acid to produce 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds, demonstrating the feasibility of forming C-C bonds between phenols and a butane-like precursor under acidic conditions.

Step Description
1. Protonation The acid catalyst protonates the co-monomer (e.g., formaldehyde), generating a highly reactive electrophile.
2. Electrophilic Substitution The π-electrons of the phenol ring attack the electrophile, forming a C-C bond and a resonance-stabilized carbocation.
3. Deprotonation A base (e.g., H₂O) removes a proton from the ring to restore aromaticity.
4. Repetition The process repeats at other activated sites on the monomers to build the polymer chain.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1,4-Bis(4-hydroxyphenyl)-butane and its derivatives is a critical area of ongoing research, with a strong emphasis on developing more efficient, sustainable, and economically viable methods. Current synthetic strategies often involve the condensation of phenol (B47542) with a suitable four-carbon synthon. For instance, the reaction of phenol and 2-butanone in the presence of an acid catalyst like sulfuric acid or gaseous hydrogen chloride can yield 2,2-Bis(4-hydroxyphenyl)butane, a structurally related bisphenol. chemicalbook.com

Future research is geared towards the exploration of novel catalytic systems that can enhance reaction rates, improve selectivity, and operate under milder conditions. This includes the investigation of solid acid catalysts, ionic liquids, and enzymatic catalysts as greener alternatives to traditional corrosive acids. The development of catalytic asymmetric synthesis methods is also a promising avenue, which could lead to the production of chiral derivatives of this compound for specialized applications. nih.gov

Moreover, there is a growing interest in utilizing renewable feedstocks for the synthesis of this compound. Lignin, a complex polymer abundant in biomass, is a potential source of phenolic compounds that could be catalytically converted to this compound and other valuable chemicals, aligning with the principles of green chemistry.

A comparative look at different catalytic approaches reveals the ongoing evolution in chemical synthesis:

Catalyst TypeAdvantagesChallenges
Homogeneous Acids (e.g., H₂SO₄) High activity, low costCorrosion, difficulty in separation, waste generation
Heterogeneous Solid Acids Easy separation, reusabilityLower activity, potential for leaching
Enzymatic Catalysts High selectivity, mild conditionsCost, stability, substrate specificity
Photocatalysts Use of light energy, greenQuantum efficiency, catalyst stability

Design and Development of Advanced Functional Materials Based on the Compound Scaffold

The unique structure of this compound, featuring two phenolic hydroxyl groups connected by a flexible butane (B89635) linker, makes it an excellent building block for a variety of advanced functional materials. wiley.comwiley-vch.de Its incorporation into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and specific optical or electronic functionalities.

One of the most significant applications is in the synthesis of high-performance polymers like polycarbonates, polyesters, and epoxy resins. By replacing or copolymerizing with traditional bisphenols like Bisphenol A (BPA), researchers are developing new materials with potentially improved safety profiles and tailored properties. For example, copolyesters prepared from bis(hydroxyphenyl)butane have shown good optical properties and mechanical performance comparable to industrial standards. researchgate.net

The flexible butane chain in this compound can influence the glass transition temperature, solubility, and processability of the resulting polymers. researchgate.net This flexibility also opens up possibilities for creating liquid crystalline polymers, where the rigid phenolic units and the flexible spacer can lead to the formation of ordered mesophases. acs.org

Future research in this area will focus on:

Tailoring Polymer Properties: Systematically modifying the butane linker or the phenyl rings to fine-tune the thermal, mechanical, and optical properties of the resulting polymers.

Developing Novel Copolymers: Creating copolymers that combine the properties of this compound with other monomers to achieve unique combinations of characteristics.

Exploring Nanocomposites: Incorporating nanoparticles into polymer matrices based on this compound to enhance properties like conductivity, barrier resistance, and flame retardancy.

Deepening Understanding of Supramolecular Interactions and Self-Assembly Processes

The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which play a crucial role in its supramolecular chemistry. These non-covalent interactions can direct the self-assembly of the molecules into well-defined architectures in the solid state and in solution.

Understanding and controlling these self-assembly processes is key to designing new materials with ordered structures at the nanoscale. researchgate.net For instance, the formation of co-crystals with other molecules can lead to materials with novel physical and chemical properties, such as altered melting points, solubilities, and optical characteristics. The flexible butane linker allows for various conformations, which can lead to the formation of different polymorphic crystal structures.

Future research will likely involve:

Crystal Engineering: Systematically studying the factors that govern the crystal packing of this compound and its derivatives to design crystals with specific properties.

Self-Assembled Monolayers: Investigating the formation of ordered monolayers on surfaces, which could have applications in sensors, electronics, and coatings.

Supramolecular Gels: Exploring the ability of derivatives of this compound to form gels through hydrogen bonding and other non-covalent interactions, which could be used in drug delivery and tissue engineering.

Integration of Advanced Computational Methodologies with Experimental Studies

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. ulster.ac.uk Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the electronic structure, reactivity, and conformational preferences of the molecule.

DFT calculations can be used to predict reaction pathways and activation energies for the synthesis of this compound, helping to guide the development of more efficient catalytic systems. researchgate.net Molecular modeling can also be used to predict the properties of polymers derived from this compound, such as their glass transition temperature, mechanical modulus, and solubility. researchgate.net

The integration of computational and experimental approaches can accelerate the discovery and development of new materials. For example, computational screening can be used to identify promising candidate molecules for a specific application, which can then be synthesized and tested in the laboratory.

Future research will focus on:

Multi-scale Modeling: Combining different computational techniques to model the behavior of materials based on this compound across multiple length and time scales.

Machine Learning: Using machine learning algorithms to analyze large datasets from experiments and simulations to predict the properties of new materials.

In Silico Design: Designing new molecules and materials with desired properties entirely on the computer before they are synthesized in the lab.

Opportunities in Sustainable Chemistry and Circular Economy Applications

The principles of sustainable chemistry and the circular economy are driving a shift towards the use of renewable resources and the design of products that can be reused or recycled. basf.com this compound has the potential to play a significant role in this transition.

As mentioned earlier, the synthesis of this compound from bio-based feedstocks such as lignin would reduce our reliance on fossil fuels. jddhs.com Furthermore, the development of polymers from this compound that are designed for recyclability is a key area of research. This could involve creating polymers with cleavable linkages that can be easily broken down into their constituent monomers, or developing new recycling processes for existing polymers.

The biodegradability of materials derived from this compound is another important consideration. Research into the environmental fate of these materials and their potential for biodegradation could lead to the development of more environmentally friendly plastics.

Key opportunities in this area include:

Bio-based Monomer Production: Developing efficient and scalable processes for producing this compound from renewable resources.

Design for Recyclability: Creating polymers that are inherently easier to recycle, either chemically or mechanically.

Biodegradable Polymers: Investigating the potential for creating biodegradable polymers based on this compound for applications where recycling is not feasible.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new materials that are not only high-performing but also sustainable and environmentally responsible.

Q & A

Q. Q1. What are the established synthesis protocols for 1,4-Bis(4-hydroxyphenyl)-butane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or coupling reactions between phenolic derivatives and dihalobutane precursors. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature control. For example, excess phenol improves yield by preventing side reactions, while anhydrous conditions minimize hydrolysis of intermediates . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity, as residual solvents or unreacted monomers can compromise downstream applications .

Q. Q2. How can researchers characterize the structural integrity of this compound in polymer matrices?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR (¹H/¹³C): Confirm phenolic -OH groups (δ ~5.5 ppm in DMSO-d₆) and butylene bridge protons (δ ~1.6–2.2 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
  • FTIR: Validate hydroxyl stretches (~3200–3500 cm⁻¹) and aryl C-O bonds (~1250 cm⁻¹).
  • HPLC-MS: Detect trace impurities (<0.1%) and validate molecular weight (theoretical MW: 346.47 g/mol) .

Advanced Research Questions

Q. Q3. How does this compound enhance the mechanical properties of hydrogels, and what contradictions exist in reported data on crosslinking efficiency?

Methodological Answer: As a crosslinker, the compound forms covalent bonds between polymer chains via its hydroxyl groups, increasing elastic modulus and tensile strength. However, conflicting data arise from:

  • Solvent polarity: Hydrophilic solvents (e.g., water) may limit diffusion of the hydrophobic butane bridge, reducing crosslinking density .
  • pH-dependent reactivity: Under acidic conditions, phenolic -OH groups protonate, slowing etherification kinetics. Optimal crosslinking occurs at pH 8–9 .
  • Competing side reactions: In free-radical polymerizations, the butane bridge may participate in unintended chain-transfer reactions, quantified via gel permeation chromatography (GPC) .

Q. Q4. What strategies resolve contradictions in the biological activity of this compound derivatives, particularly in antimicrobial studies?

Methodological Answer: Discrepancies in MIC (minimum inhibitory concentration) values against S. aureus or E. coli often stem from:

  • Derivatization: Sulfonation or halogenation of the phenolic rings alters hydrophilicity and membrane permeability. For example, chlorinated derivatives show 10x higher activity due to enhanced lipophilicity .
  • Synergistic effects: Combination with β-lactam antibiotics reduces MICs by disrupting bacterial efflux pumps, validated via checkerboard assays .
  • Biofilm vs. planktonic assays: Biofilm-embedded bacteria exhibit resistance; use confocal microscopy with LIVE/DEAD staining to quantify biofilm penetration .

Q. Q5. How do crystallographic studies inform the design of this compound-based coordination polymers?

Methodological Answer: Single-crystal XRD reveals:

  • Non-coplanar aryl rings: Dihedral angles >30° between phenyl groups reduce π-π stacking, favoring porous frameworks (e.g., for gas storage) .
  • Hydrogen-bonding networks: Phenolic -OH groups form O-H···O bonds with carboxylate ligands, stabilizing 2D/3D architectures. Geometry optimization via DFT (e.g., B3LYP/6-31G*) predicts binding energies for metal ions (e.g., Zn²⁺, Cu²⁺) .
  • Thermal stability: TGA-DSC shows decomposition >250°C, suitable for high-temperature catalysis .

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves (tested for chemical permeation) and safety goggles (ANSI Z87.1-compliant) to prevent skin/eye irritation (GHS Category 2) .
  • Ventilation: Use fume hoods with face velocity >0.5 m/s to avoid inhalation of airborne particles .
  • Spill management: Absorb with inert materials (e.g., vermiculite) and neutralize with 10% NaOH before disposal as hazardous waste .

Data Analysis and Experimental Design

Q. Q7. How should researchers design experiments to assess the environmental impact of this compound leakage?

Methodological Answer:

  • Aquatic toxicity assays: Follow OECD Guideline 202 (Daphnia magna acute toxicity) to determine EC₅₀ values. Use LC-MS to monitor biodegradation products in simulated wastewater .
  • Soil adsorption studies: Conduct batch tests with varying organic matter content (e.g., humic acid). Freundlich isotherms model partitioning coefficients (Kf), informing remediation strategies .

Q. Q8. What advanced analytical techniques differentiate polymorphic forms of this compound in solid-state studies?

Methodological Answer:

  • PXRD: Compare experimental patterns with simulated data (Mercury CSD) to identify polymorphs .
  • Solid-state NMR: ¹³C CP/MAS detects conformational flexibility in the butane bridge (e.g., gauche vs. antiperiplanar) .
  • DSC: Endothermic peaks distinguish melting points of polymorphs (ΔH fusion differences ≥5 J/g indicate distinct crystal packing) .

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